magnesium;tetradec-5-ene;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

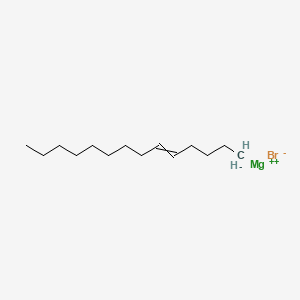

Magnesium;tetradec-5-ene;bromide is an organometallic compound that combines magnesium, tetradec-5-ene, and bromide. This compound is of interest due to its potential applications in organic synthesis and industrial processes. Organometallic compounds like this one are known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;tetradec-5-ene;bromide typically involves the reaction of tetradec-5-ene with magnesium bromide. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl halide (in this case, tetradec-5-ene bromide) in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and tetradec-5-ene bromide, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

Magnesium;tetradec-5-ene;bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other reduced products.

Substitution: The bromide group can be substituted with other nucleophiles to form different organometallic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium or organosodium compounds . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of organometallic compounds with different functional groups.

Scientific Research Applications

Magnesium;tetradec-5-ene;bromide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and other transformations.

Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: This compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of magnesium;tetradec-5-ene;bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with the bromide and tetradec-5-ene to form a reactive complex. This complex can then undergo nucleophilic attack, oxidation, or reduction, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to magnesium;tetradec-5-ene;bromide include other organomagnesium halides, such as:

- Magnesium bromide

- Magnesium chloride

- Magnesium iodide

Uniqueness

This compound is unique due to its specific combination of magnesium, tetradec-5-ene, and bromide, which imparts distinct reactivity and properties. Compared to other organomagnesium halides, it offers unique opportunities for selective transformations and the synthesis of complex molecules .

Biological Activity

Magnesium tetradec-5-ene bromide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical contexts. This article aims to elucidate the biological activity of this compound, drawing from diverse sources and presenting relevant data, case studies, and research findings.

Overview of Magnesium Tetradec-5-ene Bromide

Magnesium tetradec-5-ene bromide is a metal-organic compound that contains magnesium and a long-chain alkene. Its structure suggests potential interactions with biological systems, particularly in the context of metal ion behavior and organic compound reactivity.

The biological activity of magnesium tetradec-5-ene bromide can be understood through several mechanisms:

- Metal Ion Interaction : Magnesium ions are crucial for various enzymatic processes. The presence of magnesium in this compound may influence enzyme activity and cellular metabolism.

- Alkene Reactivity : The tetradec-5-ene moiety may participate in reactions with biological macromolecules, potentially leading to modifications that affect cellular functions.

Antimicrobial Properties

Research indicates that magnesium compounds can exhibit antimicrobial properties. For instance, a study highlighted the role of magnesium in disrupting the metallostasis of Mycobacterium tuberculosis, suggesting that magnesium chelation could be a viable strategy for developing antimycobacterial agents .

| Compound | Activity | Mechanism |

|---|---|---|

| Magnesium tetradec-5-ene bromide | Antimicrobial | Disruption of magnesium homeostasis |

Case Studies

- Study on Metal Chelation : A study explored the effects of various metal chelators on M. tuberculosis. The findings suggested that disrupting magnesium availability could enhance the bactericidal activity against both replicating and non-replicating bacterial states .

- Fatty Acid Synthesis Inhibition : Research on bioactive fatty acids indicated that certain magnesium salts could inhibit fatty acid synthesis pathways, which are crucial for cell membrane integrity and function . This inhibition could lead to altered cell growth and division.

Research Findings

Recent investigations into magnesium's role in biological systems have revealed several key findings:

- Magnesium's Role in Enzyme Function : Magnesium ions are essential cofactors for numerous enzymes involved in metabolic pathways. The presence of magnesium tetradec-5-ene bromide may enhance or inhibit these enzymatic activities depending on its concentration and the biological context.

- Potential as a Therapeutic Agent : Given its structural characteristics, magnesium tetradec-5-ene bromide may serve as a lead compound for developing new therapeutic agents targeting bacterial infections or metabolic disorders.

Properties

CAS No. |

656242-18-1 |

|---|---|

Molecular Formula |

C14H27BrMg |

Molecular Weight |

299.57 g/mol |

IUPAC Name |

magnesium;tetradec-5-ene;bromide |

InChI |

InChI=1S/C14H27.BrH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h9,11H,1,3-8,10,12-14H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

GXCDMBZULUXITF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC=CCCC[CH2-].[Mg+2].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.